molecular formula C36H17F12O3PS B1412347 (S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide CAS No. 1706463-48-0

(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Cat. No. B1412347
M. Wt: 788.5 g/mol
InChI Key: MXHPEAFAFDFKGJ-UHFFFAOYSA-N
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Description

The compound is a complex organophosphorus compound with two 3,5-bis(trifluoromethyl)phenyl groups attached to a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine core. The presence of the sulfide group and the hydroxy group could potentially impart unique reactivity to this compound .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would feature a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepine core, with two 3,5-bis(trifluoromethyl)phenyl groups attached. The presence of the hydroxy and sulfide groups could potentially influence its overall structure and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 3,5-bis(trifluoromethyl)phenyl groups could potentially increase its lipophilicity, while the presence of the hydroxy group could confer some degree of polarity .

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Mironov et al. (2009) involved the synthesis of compounds with structures similar to the queried compound, examining their crystal structures and conducting NMR spectroscopy and X-ray diffraction analysis (Mironov et al., 2009).

  • Cascade Reactions : Another research by Mironov et al. (2010) focused on the reaction of a related compound with chloral, leading to the formation of products with high stereoselectivity and unique structural features (Mironov et al., 2010).

  • Nanofiltration Membrane Development : Liu et al. (2012) explored the use of a sulfonated aromatic diamine monomer with similarities to the queried compound in the creation of nanofiltration membranes, which showed improved water flux and dye rejection capabilities (Liu et al., 2012).

  • Application in Organic Light-Emitting Devices (OLEDs) : Research by Su & Zheng (2019) discussed the synthesis of iridium(III) complexes involving sulfur-containing ligands, similar to the compound , for use in OLEDs, demonstrating high phosphorescence quantum yields (Su & Zheng, 2019).

  • Chiral Bronsted Acid Catalyst : A study conducted by Gong (2009) on a related compound highlighted its role as a chiral Bronsted acid catalyst, widely used in enantioselective addition reactions (Gong, 2009).

  • Polymer Synthesis : Yin et al. (2005) synthesized novel fluorine-containing polyimides using a monomer related to the queried compound, demonstrating the polymers' solubility and thermal stability (Yin et al., 2005).

Future Directions

The potential applications and future directions for this compound would likely depend on its properties and reactivity. It could potentially be used in a variety of areas, including organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H17F12O3PS/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)51-52(49,53)50-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,53)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHPEAFAFDFKGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=S)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H17F12O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 2
Reactant of Route 2
(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 3
(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 4
Reactant of Route 4
(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 5
Reactant of Route 5
(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Reactant of Route 6
(S)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide

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